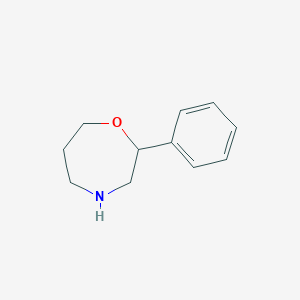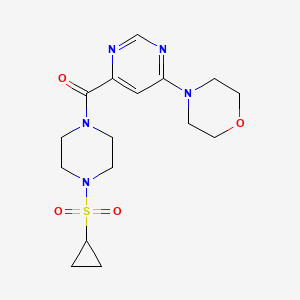
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a complex organic compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a unique structure combining a cyclopropylsulfonyl group, a piperazine ring, and a morpholinopyrimidine moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anti-inflammatory agent, as well as its effects on other disease pathways.
Wirkmechanismus
Target of Action
The primary targets of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide and COX-2 producing prostaglandins .
Mode of Action
This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways involved in inflammation. By inhibiting iNOS and COX-2, this compound reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to downstream effects such as reduced redness, swelling, and pain, which are common symptoms of inflammation .
Pharmacokinetics
The compound’s effectiveness in inhibiting inos and cox-2 suggests that it has sufficient bioavailability to reach its targets .
Result of Action
As a result of its action, this compound reduces the inflammatory response in cells. It decreases the expression of iNOS and COX-2, leading to lower levels of nitric oxide and prostaglandins . This results in reduced inflammation and associated symptoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Piperazine Intermediate:
- Starting with piperazine, the cyclopropylsulfonyl group is introduced via sulfonylation using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
- Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen).
-
Synthesis of the Morpholinopyrimidine Moiety:
- The morpholinopyrimidine core is synthesized separately, often starting from 4-chloropyrimidine and morpholine under reflux conditions.
- Reaction conditions: Elevated temperature, solvent such as ethanol or acetonitrile.
-
Coupling Reaction:
- The final step involves coupling the cyclopropylsulfonyl piperazine intermediate with the morpholinopyrimidine moiety using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Reaction conditions: Room temperature to mild heating, solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, potentially yielding amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include amines and thiols.
- Substitution products vary depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone: Similar structure but with a methylsulfonyl group instead of cyclopropylsulfonyl.
(4-(Ethylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone: Contains an ethylsulfonyl group.
Uniqueness: The cyclopropylsulfonyl group in (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone provides unique steric and electronic properties that can influence its biological activity and interactions with molecular targets, making it distinct from its analogs.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(6-morpholin-4-ylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4S/c22-16(14-11-15(18-12-17-14)19-7-9-25-10-8-19)20-3-5-21(6-4-20)26(23,24)13-1-2-13/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGJOKBJKRUQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
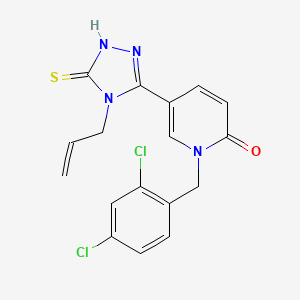
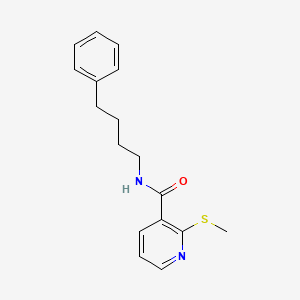
![ethyl 4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2567535.png)
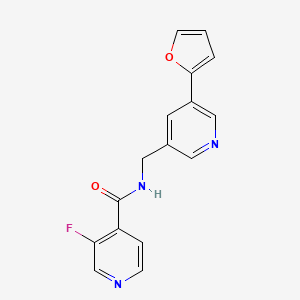
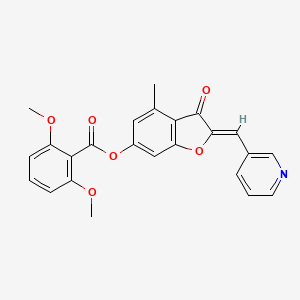
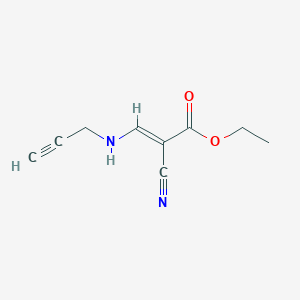
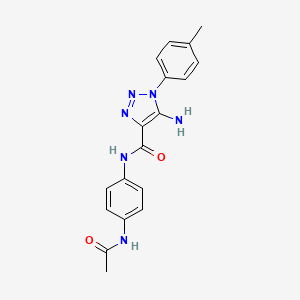
![1-[8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B2567541.png)
![3-(4-chlorophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567542.png)
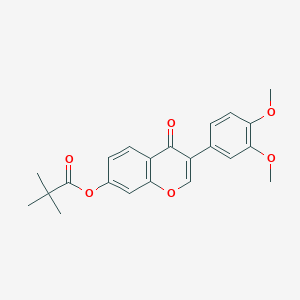
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one](/img/structure/B2567547.png)
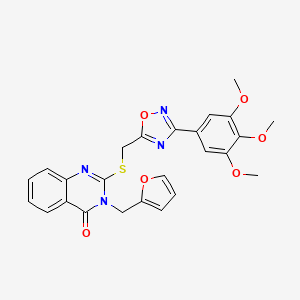
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide](/img/structure/B2567550.png)
